molecular formula C18H13ClFN3O B3130991 N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide CAS No. 347314-45-8

N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide

Cat. No.: B3130991
CAS No.: 347314-45-8
M. Wt: 341.8 g/mol
InChI Key: TXDKKKVSSBIOSX-CIAFOILYSA-N
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Description

N’-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is a chemical compound with the molecular formula C18H13ClFN3O and a molecular weight of 341.8 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 2-(1H-pyrrol-1-yl)benzohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

N’-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide include other hydrazide derivatives and compounds with similar structural motifs, such as:

  • N’-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
  • N’-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide

Uniqueness

What sets N’-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide apart from similar compounds is its unique combination of a chloro-fluoro-substituted phenyl group and a pyrrole ring. This structural arrangement imparts distinctive physical and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O/c19-15-7-5-8-16(20)14(15)12-21-22-18(24)13-6-1-2-9-17(13)23-10-3-4-11-23/h1-12H,(H,22,24)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDKKKVSSBIOSX-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC=C2Cl)F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
Reactant of Route 2
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N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide

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